4-Methyl-3-nitrobenzoyl chloride
Overview
Description
4-Methyl-3-nitrobenzoyl chloride is a benzoyl chloride derivative . Its molecular formula is C8H6ClNO3 and it has a molecular weight of 199.591 .
Synthesis Analysis
The synthesis of this compound has been reported from 4-methyl-3-nitrobenzoic acid .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/C8H6ClNO3/c1-5-2-3-6 (8 (9)11)4-7 (5)10 (12)13/h2-4H,1H3
. The compound has a complexity of 226 . Physical and Chemical Properties Analysis
This compound has a molecular weight of 199.59 g/mol . It has a computed XLogP3 value of 2.9 , indicating its lipophilicity. The compound has no hydrogen bond donors, three hydrogen bond acceptors , and one rotatable bond . Its exact mass and monoisotopic mass are 199.0036207 g/mol . The topological polar surface area is 62.9 Ų .Scientific Research Applications
Enhanced Detection of Estrogens : A study by Higashi et al. (2006) explored the use of derivatization agents including 4-nitrobenzenesulfonyl chloride, which is structurally related to 4-Methyl-3-nitrobenzoyl chloride, to increase the detection responses of estrogens in liquid chromatography-mass spectrometry. This technique is significant for sensitive and accurate quantification of estrogens in biological fluids, important in diagnosing fetoplacental function (Higashi et al., 2006).
Direct Determination by High-Performance Liquid Chromatography : Li et al. (1995) investigated a high-performance liquid chromatographic method for the direct determination of 4-nitrobenzoyl chloride and 4-nitrobenzoic acid, highlighting its quantitative, reproducible, and rapid analysis capabilities (Li et al., 1995).
Synthesis of Chemical Compounds : Research by Ren Li-jun (2008) involved the synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate, demonstrating the role of this compound in producing various chemical compounds (Ren Li-jun, 2008).
Synthesis of Cellulose Derivatives : Zhang et al. (2009) used 4-nitrobenzoyl chloride in the synthesis of cellulose benzoates under homogeneous conditions in an ionic liquid, highlighting its application in creating regioselectively substituted mixed cellulose esters (Zhang et al., 2009).
Preparation of Legal Highs : A study by Power et al. (2014) synthesized nitracaine, a new psychoactive substance, using a compound structurally related to this compound. This research is part of the effort to understand and regulate emerging psychoactive substances (Power et al., 2014).
Research in Photochemistry : Woelfle et al. (1988) investigated the photochemistry of 3- and 4-nitrobenzoyl azides, related to this compound, as potential reagents for photoaffinity labeling, demonstrating the application in labeling lipophilic sites (Woelfle et al., 1988).
Safety and Hazards
Mechanism of Action
Target of Action
4-Methyl-3-nitrobenzoyl chloride is a benzoyl chloride derivative
Mode of Action
The mode of action of this compound involves its reaction with nucleophiles. The chloride group (-Cl) on the benzoyl moiety is a good leaving group, which makes this compound highly reactive towards nucleophilic substitution reactions .
Biochemical Pathways
It has been used in the synthesis of 4-amino-1,5-naphthalenedisulphonate acid monosodium salt, an intermediate employed in the synthesis of modified suramin molecule . This suggests that it may play a role in the biochemical pathways related to the action of suramin, a medication used to treat African sleeping sickness and river blindness.
Result of Action
As a benzoyl chloride derivative, it is likely to be involved in the formation of amides and esters, which can have various effects depending on the specific compounds formed .
Properties
IUPAC Name |
4-methyl-3-nitrobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c1-5-2-3-6(8(9)11)4-7(5)10(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMHBBURYDVYAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146171 | |
Record name | 4-Methyl-3-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20146171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10397-30-5 | |
Record name | 4-Methyl-3-nitrobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10397-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-3-nitrobenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010397305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-3-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20146171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-3-nitrobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.768 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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